molecular formula C15H20N2O B15110855 2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide

2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide

Cat. No.: B15110855
M. Wt: 244.33 g/mol
InChI Key: YQGDORODJVERSQ-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but a common approach includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 2,3-dimethyl groups and the N-(2-methylpropyl) group is achieved through substitution reactions using suitable alkylating agents.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with appropriate carboxylating agents under controlled conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide can be compared with other indole derivatives, such as:

    2,3-dimethyl-N-(2-methylpropyl)aniline: A similar compound with a different functional group, used in various chemical reactions and applications.

    1H-indole-5-carboxamide: A simpler indole derivative with potential biological activities.

    2,3-dimethylindole: Another indole derivative with different substitution patterns and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2,3-dimethyl-N-(2-methylpropyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C15H20N2O/c1-9(2)8-16-15(18)12-5-6-14-13(7-12)10(3)11(4)17-14/h5-7,9,17H,8H2,1-4H3,(H,16,18)

InChI Key

YQGDORODJVERSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCC(C)C)C

Origin of Product

United States

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